molecular formula C9H15ClN2O2 B1448868 8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride CAS No. 1949815-69-3

8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride

Cat. No. B1448868
M. Wt: 218.68 g/mol
InChI Key: MBLYZLKFWIMKKX-UHFFFAOYSA-N
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Description

“8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is a chemical compound with the CAS Number: 1949815-69-3 . It has a molecular weight of 218.68 and is in solid form . The IUPAC name for this compound is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride .


Molecular Structure Analysis

The InChI code for “8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is 1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6;/h6-7,11H,1-5H2,(H,10,12);1H . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is a solid compound . It has a molecular weight of 218.68 . The IUPAC name for this compound is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound serves as a crucial scaffold in the synthesis of tropane alkaloids . These alkaloids are a family of nitrogen-containing compounds that exhibit a wide range of biological activities. The stereocontrolled formation of the bicyclic scaffold is essential for creating these compounds, which have applications ranging from medicinal chemistry to agriculture due to their potent biological properties.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is similar to bioactive alkaloids like nicotine, cocaine, and morphine . Its rigid bicyclic backbone is valuable for developing drugs with specific targeting abilities. This structural feature is exploited in the design of κ-opioid receptor agonists and cytotoxic agents against various tumor cell lines, including glioblastoma and hepatocellular carcinoma .

Agricultural Chemistry

As an intermediate in organic synthesis, this compound finds applications in the agrochemical field . Its derivatives can be used to synthesize novel pesticides or herbicides, leveraging the biological activity of the tropane scaffold to affect the nervous system of pests or inhibit the growth of weeds.

Material Science

In material science, the compound’s derivatives are explored for their potential as intermediates in the synthesis of new materials . The unique structure of the azabicyclo octane ring system can impart desirable properties like rigidity and stability to polymeric materials or small molecule-based materials.

Environmental Science

The compound’s derivatives may also play a role in environmental science. Their structural similarity to naturally occurring alkaloids suggests they could be used in bioremediation processes to bind or react with environmental toxins . Additionally, they might serve as models for studying the environmental behavior of similar bioactive compounds.

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reagent in chromatographic methods to identify and quantify similar structures in complex mixtures . Its well-defined structure and reactivity make it suitable for developing assays and tests in biochemical analysis.

Biochemistry

Finally, in biochemistry, the compound’s framework is utilized to understand the interaction between small molecules and biological systems . It can be used to study enzyme-substrate interactions, receptor-ligand binding, and the transport of molecules across biological membranes.

properties

IUPAC Name

spiro[1,3-oxazolidine-5,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6;/h6-7,11H,1-5H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLYZLKFWIMKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1N2)CNC(=O)O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Reactant of Route 2
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Reactant of Route 3
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Reactant of Route 4
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Reactant of Route 5
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride
Reactant of Route 6
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride

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